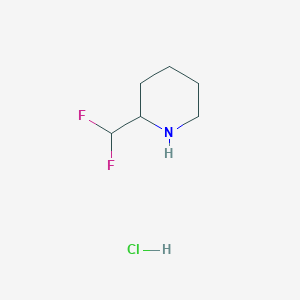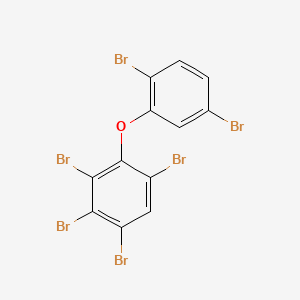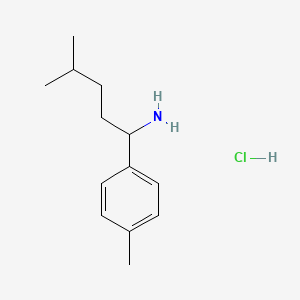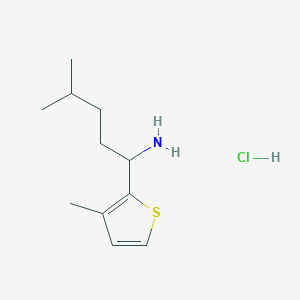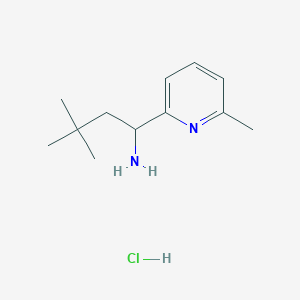
3,3',4,5'-Tetrabromodiphenyl ether
Vue d'ensemble
Description
3,3’,4,5’-Tetrabromodiphenyl ether is a polybrominated diphenyl ether (PBDE) with the molecular formula C12H6Br4O. It is a synthetic compound primarily used as a flame retardant in various industrial applications. PBDEs, including 3,3’,4,5’-Tetrabromodiphenyl ether, are known for their persistence in the environment and potential for bioaccumulation .
Mécanisme D'action
Mode of Action
It is known that similar compounds can interact with various cellular components, leading to changes in cell function .
Biochemical Pathways
A study on a similar compound, 2,2′,4,4′-tetrabromodiphenyl ether, showed that it can disrupt retinal metabolism and related biological processes involving eye morphogenesis and visual perception .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Similar compounds have been shown to cause various toxic effects, including neurotoxicity, immunotoxicity, hepatotoxicity, reproductive toxicity, and carcinogenicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,3’,4,5’-Tetrabromodiphenyl ether. For instance, the presence of other pollutants in the environment can potentially affect the toxicity and bioavailability of this compound . .
Analyse Biochimique
Biochemical Properties
3,3’,4,5’-Tetrabromodiphenyl ether plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. These interactions can lead to the formation of reactive oxygen species, causing oxidative stress in cells. Additionally, 3,3’,4,5’-Tetrabromodiphenyl ether can bind to thyroid hormone transport proteins, disrupting normal hormone function and leading to endocrine disruption .
Cellular Effects
The effects of 3,3’,4,5’-Tetrabromodiphenyl ether on cells are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to 3,3’,4,5’-Tetrabromodiphenyl ether can lead to altered expression of genes involved in detoxification, antioxidant defense, and apoptosis . This compound can also disrupt calcium homeostasis, affecting cellular processes such as muscle contraction and neurotransmitter release .
Molecular Mechanism
At the molecular level, 3,3’,4,5’-Tetrabromodiphenyl ether exerts its effects through various mechanisms. It can bind to and inhibit the activity of enzymes such as cytochrome P450, leading to the accumulation of toxic metabolites. Additionally, 3,3’,4,5’-Tetrabromodiphenyl ether can activate nuclear receptors, such as the aryl hydrocarbon receptor, which regulates the expression of genes involved in xenobiotic metabolism . These interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3’,4,5’-Tetrabromodiphenyl ether can change over time. This compound is relatively stable, but it can undergo degradation under certain conditions, leading to the formation of less toxic metabolites . Long-term exposure to 3,3’,4,5’-Tetrabromodiphenyl ether has been shown to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3,3’,4,5’-Tetrabromodiphenyl ether vary with different dosages in animal models. At low doses, this compound can cause subtle changes in gene expression and cellular function. At high doses, 3,3’,4,5’-Tetrabromodiphenyl ether can lead to significant toxic effects, including liver damage, neurotoxicity, and endocrine disruption . Threshold effects have been observed, indicating that there is a dose below which no adverse effects are detected.
Metabolic Pathways
3,3’,4,5’-Tetrabromodiphenyl ether is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The interaction of 3,3’,4,5’-Tetrabromodiphenyl ether with these enzymes can affect metabolic flux and alter the levels of various metabolites.
Transport and Distribution
Within cells and tissues, 3,3’,4,5’-Tetrabromodiphenyl ether is transported and distributed through interactions with transporters and binding proteins. It can bind to serum albumin and other transport proteins, facilitating its distribution to various tissues . The localization and accumulation of 3,3’,4,5’-Tetrabromodiphenyl ether can affect its activity and toxicity.
Subcellular Localization
The subcellular localization of 3,3’,4,5’-Tetrabromodiphenyl ether can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals . The localization of 3,3’,4,5’-Tetrabromodiphenyl ether within these compartments can affect its interactions with biomolecules and its overall toxicity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,4,5’-Tetrabromodiphenyl ether typically involves the bromination of diphenyl ether. The process can be carried out using bromine or other brominating agents under controlled conditions. The reaction is usually conducted in an organic solvent such as carbon tetrachloride or chloroform, with the presence of a catalyst like iron or aluminum bromide to facilitate the bromination process .
Industrial Production Methods
Industrial production of 3,3’,4,5’-Tetrabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the continuous addition of bromine to diphenyl ether in a reactor, with careful monitoring of temperature and reaction time to ensure complete bromination. The product is then purified through distillation or recrystallization to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
3,3’,4,5’-Tetrabromodiphenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form brominated phenols and other oxidation products.
Reduction: Reduction reactions can lead to the formation of less brominated diphenyl ethers.
Substitution: Nucleophilic substitution reactions can occur, where bromine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Oxidation: Brominated phenols and quinones.
Reduction: Less brominated diphenyl ethers.
Substitution: Various substituted diphenyl ethers depending on the nucleophile used.
Applications De Recherche Scientifique
3,3’,4,5’-Tetrabromodiphenyl ether has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PBDEs in the environment and their degradation pathways.
Medicine: Studied for its toxicological effects and potential health risks associated with exposure.
Industry: Utilized as a flame retardant in various materials, including plastics, textiles, and electronics.
Comparaison Avec Des Composés Similaires
3,3’,4,5’-Tetrabromodiphenyl ether is part of the PBDE family, which includes other compounds such as:
- 2,2’,4,4’-Tetrabromodiphenyl ether
- 2,3’,4,4’-Tetrabromodiphenyl ether
- 3,4,4’,5-Tetrabromodiphenyl ether
Compared to these similar compounds, 3,3’,4,5’-Tetrabromodiphenyl ether is unique in its specific bromination pattern, which influences its chemical reactivity and biological effects .
Propriétés
IUPAC Name |
1,2-dibromo-4-(3,5-dibromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-7-3-8(14)5-10(4-7)17-9-1-2-11(15)12(16)6-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELQGHJEUVRPEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=CC(=C2)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40879898 | |
| Record name | BDE-79 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-48-4 | |
| Record name | 3,3',4,5'-Tetrabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-79 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',4,5'-TETRABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N65WS065DA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


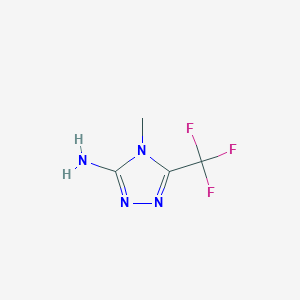

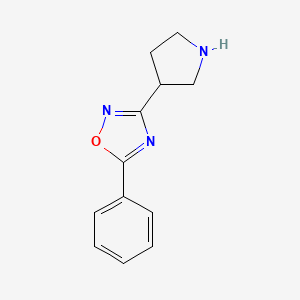

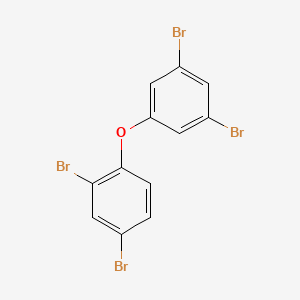
![1-[(3,5-Difluorophenyl)methyl]piperidin-3-amine](/img/structure/B1432673.png)

